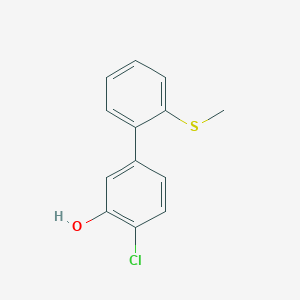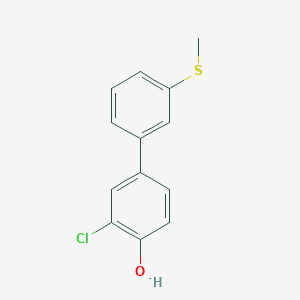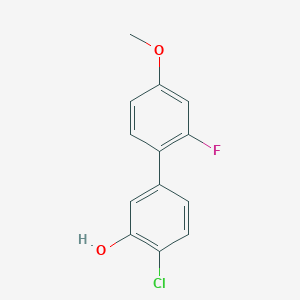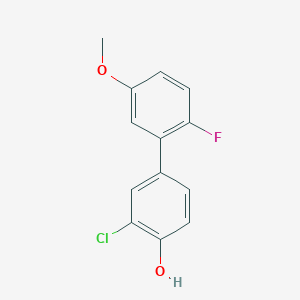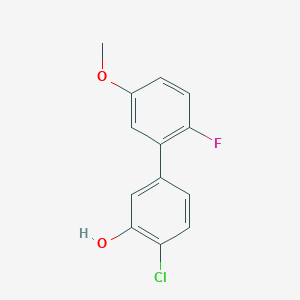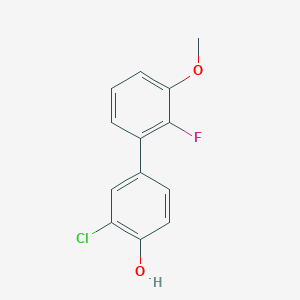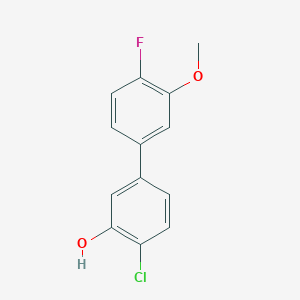
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% (2C5FMPP) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a white solid with a melting point of 62 °C and a boiling point of 134 °C. It is a monochlorinated phenol derivative and is a common starting material for the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is widely used in scientific research due to its high purity and versatility. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors.
Mechanism of Action
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a white solid with a melting point of 62 °C and a boiling point of 134 °C. Its mechanism of action is based on its ability to react with other compounds to form new compounds. It is a monochlorinated phenol derivative and is a common starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. However, it is considered to be a relatively mild irritant and should be handled with care. Inhalation of the compound can cause irritation of the respiratory tract and skin contact can cause irritation of the skin and eyes.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 62 °C and a boiling point of 134 °C. It has a high purity and is relatively inexpensive, making it an ideal starting material for the synthesis of various organic compounds. Additionally, it is a monochlorinated phenol derivative, making it an ideal starting material for the synthesis of various polymers and other materials. However, it is considered to be a relatively mild irritant and should be handled with care.
Future Directions
The use of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. It is anticipated that it will continue to be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is expected to be used in the synthesis of polymers and other materials, as well as in the synthesis of organic dyes and pigments. Furthermore, it is expected to be used in the synthesis of organic semiconductors and in the development of new materials. Finally, it is expected to be used in the development of new catalysts for chemical reactions.
Synthesis Methods
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, including a Friedel-Crafts acylation reaction, a nucleophilic substitution reaction, and a Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl halide in the presence of an acid catalyst. The nucleophilic substitution reaction involves the reaction of a nucleophile with an electrophilic compound. The Grignard reaction involves the reaction of an organomagnesium compound with an electrophile.
properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-11(13)15)8-2-4-10(14)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYJGPACUTVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685990 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol | |
CAS RN |
1261990-74-2 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

